molecular formula C15H18FNO4S B2383018 4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide CAS No. 1787914-84-4

4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide

Cat. No. B2383018
CAS RN: 1787914-84-4
M. Wt: 327.37
InChI Key: XNJGYWKYHQQXGW-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is a sulfonamide derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Biochemical Properties and Metabolic Pathways

A study investigated the metabolism of a structurally similar compound, 4‐fluoro‐N‐(1‐{2‐[(propan‐2‐yl)phenoxy]ethyl}‐8‐azabicyclo[3.2.1]octan‐3‐yl)‐benzenesulfonamide, which showed antidepressant-like and anxiolytic properties. The biotransformation involved hydroxylation of the benzene ring, and the metabolic pathways were elucidated using microsomes, microbial models, and in silico predictions (Słoczyńska et al., 2018).

Synthesis and Characterization

Research on the synthesis and characterization of sulfonamide derivatives, including compounds similar to 4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide, has led to the development of novel compounds with potential therapeutic applications. These studies include the preparation of 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides and their subsequent cyclization to afford novel naphtho[1,2-b]furans and benzo[h]chromenes, showing antimicrobial activity (El-Gaby et al., 2018).

Anticancer and Antiangiogenic Activity

A study focused on the design, synthesis, and evaluation of novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin for their anticancer and antiangiogenic activity. These compounds showed significant antiproliferative activity against cancer cells and potent vascular disrupting properties, highlighting the therapeutic potential of benzofuran derivatives (Romagnoli et al., 2015).

Microwave-Assisted Synthesis

Another study demonstrated the microwave-assisted synthesis of benzenesulfonamide cyclic imide hybrid molecules, showcasing the efficiency of this method in producing compounds with potential anticancer activity. This approach represents a novel strategy for the rapid synthesis of sulfonamide derivatives (Kumar et al., 2015).

properties

IUPAC Name

4-ethoxy-3-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4S/c1-3-21-15-5-4-13(9-14(15)16)22(18,19)17-11(2)8-12-6-7-20-10-12/h4-7,9-11,17H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJGYWKYHQQXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)CC2=COC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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